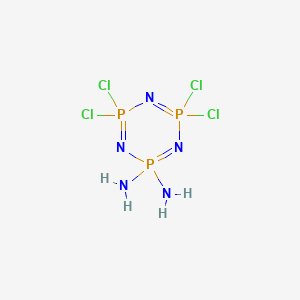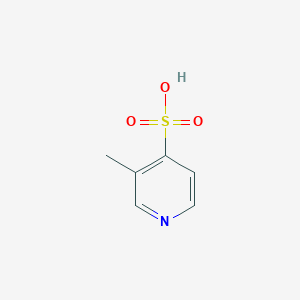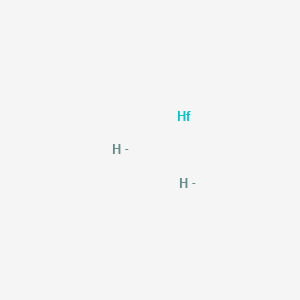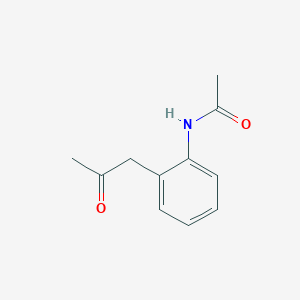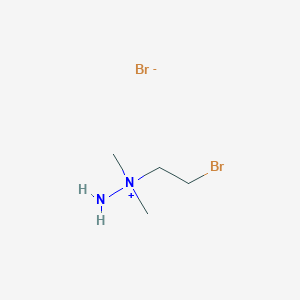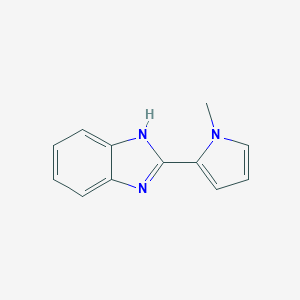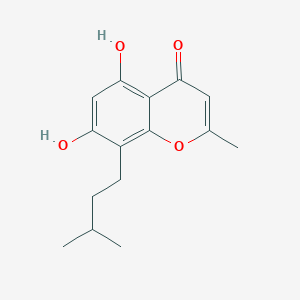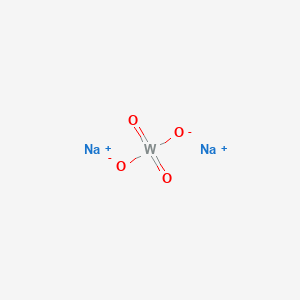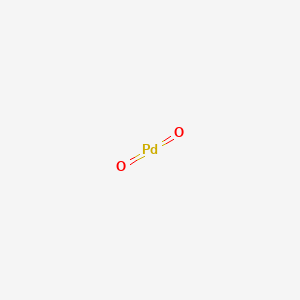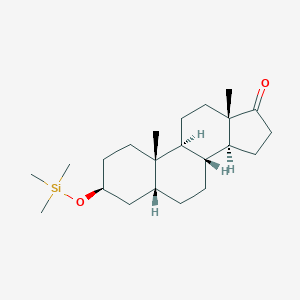
3beta-(Trimethylsiloxy)-5beta-androstan-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-(Trimethylsiloxy)-5beta-androstan-17-one, also known as TMS, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
3beta-(Trimethylsiloxy)-5beta-androstan-17-one acts as an androgen receptor agonist, binding to the AR and activating downstream signaling pathways. This activation leads to the transcription of genes involved in various physiological processes, including muscle growth and bone density. 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Biochemische Und Physiologische Effekte
3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have various biochemical and physiological effects, including increased muscle growth and bone density. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, further research is needed to fully understand the effects of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one in lab experiments include its high binding affinity for the AR and its potential applications in the development of new AR ligands. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, the limitations of using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one include its potential toxicity and the need for further research to fully understand its effects on the human body.
Zukünftige Richtungen
There are many potential future directions for the study of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one, including its potential as a therapeutic agent for inflammatory diseases and its applications in the development of new AR ligands. Additionally, further research is needed to fully understand the effects of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one on the human body and its potential for use in other scientific research applications.
Conclusion
In conclusion, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions. While there are limitations to using 3beta-(Trimethylsiloxy)-5beta-androstan-17-one in lab experiments, its potential applications make it a valuable tool in scientific research.
Synthesemethoden
3beta-(Trimethylsiloxy)-5beta-androstan-17-one can be synthesized using various methods, including the reduction of 3beta-acetoxy-5beta-androstan-17-one using lithium aluminum hydride or borane-dimethylamine complex. Another method involves the reaction of 5alpha-androstane-3,17-dione with trimethylsilyl triflate in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of 3beta-(Trimethylsiloxy)-5beta-androstan-17-one.
Wissenschaftliche Forschungsanwendungen
3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been used in various scientific research applications, including the study of androgen receptor (AR) ligands. 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been shown to have a high binding affinity for the AR, making it a useful tool in the development of new AR ligands. Additionally, 3beta-(Trimethylsiloxy)-5beta-androstan-17-one has been used in the study of steroid metabolism and the synthesis of other steroid compounds.
Eigenschaften
CAS-Nummer |
10426-96-7 |
|---|---|
Produktname |
3beta-(Trimethylsiloxy)-5beta-androstan-17-one |
Molekularformel |
C22H38O2Si |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H38O2Si/c1-21-12-10-16(24-25(3,4)5)14-15(21)6-7-17-18-8-9-20(23)22(18,2)13-11-19(17)21/h15-19H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,21+,22+/m1/s1 |
InChI-Schlüssel |
RKALSSDGCWGKHQ-WZYQIZRJSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



